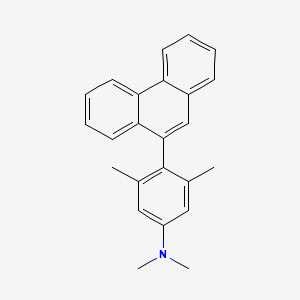
N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline: is an organic compound that belongs to the class of aromatic amines It features a phenanthrene moiety attached to an aniline derivative, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and aniline derivatives.
Reaction Conditions: The phenanthrene is first brominated to introduce a bromine atom at the 9-position. This is followed by a nucleophilic substitution reaction with N,N,3,5-tetramethylaniline under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Biomolecular Probes: The compound can be used as a fluorescent probe for studying biological systems.
Medicine:
Drug Development: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety allows for π-π stacking interactions, while the aniline derivative can form hydrogen bonds and other non-covalent interactions. These interactions facilitate the binding of the compound to its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Aminophenylboronic acid pinacol ester
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness: N,N,3,5-Tetramethyl-4-(phenanthren-9-YL)aniline is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
192387-89-6 |
|---|---|
Molecular Formula |
C24H23N |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N,3,5-tetramethyl-4-phenanthren-9-ylaniline |
InChI |
InChI=1S/C24H23N/c1-16-13-19(25(3)4)14-17(2)24(16)23-15-18-9-5-6-10-20(18)21-11-7-8-12-22(21)23/h5-15H,1-4H3 |
InChI Key |
QJSUZPQTDAZZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


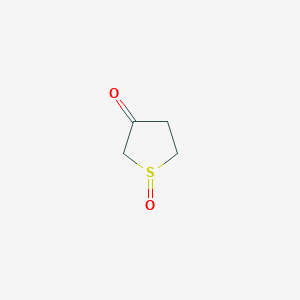
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
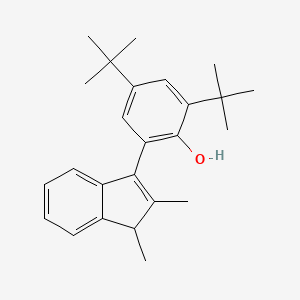
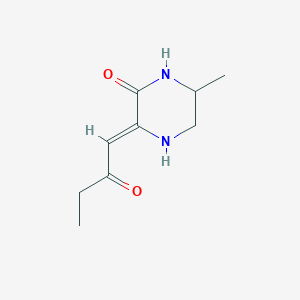
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)


![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
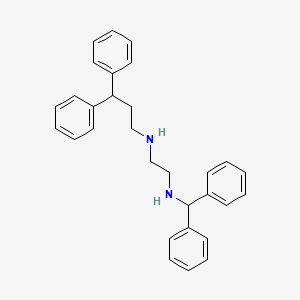
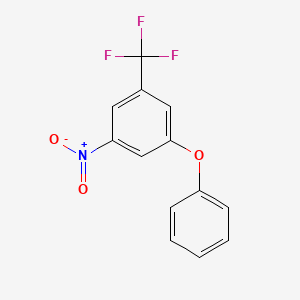
![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
